molecular formula C12H14F3N3O2 B14793956 4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one

4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one

Cat. No.: B14793956
M. Wt: 289.25 g/mol
InChI Key: SMZZOVDVTUBMRB-UHFFFAOYSA-N
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Description

4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one is a complex organic compound that features a pyridine ring, a piperidine ring, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-cyanopyridine and B2pin2 to generate 4-cyanopyridine-boryl radicals, which then react with alkenes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity, while the piperidine and pyridine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and piperidine derivatives with trifluoroacetyl groups. Examples include:

  • 4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridine
  • 4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-3(1H)-one

Uniqueness

The uniqueness of 4-Amino-1-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)pyridin-2(1H)-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

4-amino-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]pyridin-2-one

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)11(20)17-4-2-9(3-5-17)18-6-1-8(16)7-10(18)19/h1,6-7,9H,2-5,16H2

InChI Key

SMZZOVDVTUBMRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=CC(=CC2=O)N)C(=O)C(F)(F)F

Origin of Product

United States

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